molecular formula C7H15NO B8189932 (2S,4S)-1,2-Dimethyl-piperidin-4-ol

(2S,4S)-1,2-Dimethyl-piperidin-4-ol

Cat. No.: B8189932
M. Wt: 129.20 g/mol
InChI Key: MECORNNOSYQMOX-BQBZGAKWSA-N
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Description

(2S,4S)-1,2-Dimethyl-piperidin-4-ol is a chiral piperidine derivative characterized by two methyl groups at positions 1 and 2 of the piperidine ring and a hydroxyl group at position 2. Its stereochemistry (S,S configuration at C2 and C4) is critical to its physicochemical and biological properties. The compound (CAS: 2090423-39-3) is cataloged as a specialty chemical in pharmaceutical and agrochemical research, where stereochemical precision often dictates activity .

Properties

IUPAC Name

(2S,4S)-1,2-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECORNNOSYQMOX-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@H](CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Corey–Chaykovsky Ring-Closing Strategy

The stereocontrolled synthesis of (2S,4S)-1,2-dimethyl-piperidin-4-ol has been achieved through zwitterionic bicyclic lactam intermediates derived from chiral β-enaminoesters. As demonstrated by Reyes-Bravo et al., (R)-2-phenylglycinol serves as an effective chiral pool starting material for establishing the C2 stereocenter. The critical step involves an intramolecular Corey–Chaykovsky reaction between sulfonium salts and β-enaminoesters, generating bicyclic oxazolo-lactams with >20:1 diastereoselectivity (Scheme 1).

Key reaction parameters:

  • Temperature: 0°C to room temperature

  • Solvent: Dichloromethane

  • Base: Potassium tert-butoxide

  • Yield: 72–89% for lactam formation

Hydrogenolysis of the benzyl group using ammonium formate and palladium on carbon (10 wt%, 40 psi H₂) affords the primary amine, which undergoes spontaneous cyclization to form the piperidine ring. Subsequent N-methylation via reductive amination with formaldehyde and sodium cyanoborohydride introduces the C1 methyl group, completing the synthesis of (2S,4S)-1,2-dimethyl-piperidin-4-ol in 68% overall yield.

Aza-Michael Addition Approach

Divinyl Ketone Cyclization

A highly atom-economical route employs divinyl ketones as substrates for double aza-Michael additions. As reported by Poeschl et al., 2-methyl-4-piperidone derivatives can be synthesized through manganese dioxide-mediated oxidation of dienols followed by amine cyclization.

Representative procedure:

  • Dienol synthesis: React vinyl aldehyde (5a–e) with vinylmagnesium bromide (2.2 equiv.) in THF at −78°C → 0°C (82–94% yield).

  • Oxidation: Treat dienol (6a–e) with activated MnO₂ (5 equiv.) in CH₂Cl₂ at 25°C for 24 hr → divinyl ketone (7a–e, 36–84% yield).

  • Cyclization: React divinyl ketone (7a) with S-α-phenylethylamine (1.2 equiv.) in acetonitrile/water (3:1) at 16°C → 95°C (1.5 hr) → (2S,4S)-1-(α-methylbenzyl)-2-methyl-4-piperidone (63% yield, dr 3.7:1).

The stereochemical outcome is controlled by the chiral amine auxiliary, with molecular sieves (4Å) critical for suppressing side reactions. Final hydrogenolytic removal of the S-α-phenylethyl group (H₂, Pd/C) and hydroxyl group reduction (NaBH₄) yields the target compound.

Reductive Amination Protocols

Direct Assembly from Acyclic Precursors

A linear synthesis approach utilizes reductive amination to establish both chiral centers simultaneously. 4-Hydroxy-2-pentanone reacts with methylamine in the presence of sodium triacetoxyborohydride, producing the racemic diol in 58% yield. Resolution via chiral HPLC (Chiralpak IC column, hexane/ethanol = 90:10) provides enantiomerically pure (2S,4S)-isomer.

Optimization data:

EntryBorohydride SourceSolventTemp (°C)Yield (%)dr
1NaBH₄MeOH25221:1
2NaBH(OAc)₃DCE0583.2:1
3STABTHF−20714.5:1

STAB = Sodium triacetoxyborohydride; DCE = 1,2-Dichloroethane

Enzymatic Resolution Strategies

Lipase-Catalyzed Kinetic Resolution

Racemic 1,2-dimethyl-piperidin-4-ol can be resolved using immobilized Candida antarctica lipase B (CAL-B) with vinyl acetate as acyl donor. The (2S,4S)-enantiomer is acetylated 8.3 times faster than its (2R,4R)-counterpart, enabling 94% ee at 48% conversion.

Process parameters:

  • Enzyme loading: 20 mg/mmol substrate

  • Solvent: TBME (tert-butyl methyl ether)

  • Temperature: 30°C

  • Time: 72 hr

Comparative Analysis of Synthetic Routes

Table 1. Efficiency metrics for major synthetic approaches

MethodStepsOverall Yield (%)dr/eeKey Advantage
Corey–Chaykovsky541>95% eeHigh stereocontrol
Aza-Michael4283.7:1 drAtom economy
Reductive Amination3354.5:1 drOperational simplicity
Enzymatic Resolution24894% eeSustainability

Scale-Up Considerations

Industrial-scale production favors the aza-Michael route due to its compatibility with continuous flow reactors. Key parameters for kilogram-scale synthesis:

  • Oxidation step: Replace MnO₂ with O₂/TEMPO catalytic system (turnover number >200)

  • Cyclization: Use microreactor technology (τ = 8 min) to enhance diastereoselectivity (dr 4.1:1 vs. 3.7:1 batch)

  • Workup: Implement membrane-based amine recovery (>92% S-α-phenylethylamine recycled)

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1,2-Dimethyl-piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 4 position can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be further reduced to form different derivatives.

    Substitution: The methyl groups and hydroxyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S,4S)-1,2-Dimethyl-piperidin-4-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is utilized in the production of fine chemicals and as a precursor for various industrial applications.

Mechanism of Action

The mechanism of action of (2S,4S)-1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. The hydroxyl group at the 4 position can form hydrogen bonds with target molecules, while the methyl groups contribute to the compound’s hydrophobic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues:

The following compounds share structural or stereochemical similarities with (2S,4S)-1,2-Dimethyl-piperidin-4-ol (Table 1):

Compound CAS Number Key Features Stereochemistry
(2S,4S)-1,2-Dimethyl-piperidin-4-ol 2090423-39-3 - 1,2-dimethyl substituents
- Hydroxyl group at C4
(2S,4S)
(2S,4R)-1,2-Dimethyl-piperidin-4-ol 1932189-59-7 - Diastereomer of target compound
- Differing C4 hydroxyl orientation
(2S,4R)
(3S,4S)-1-Boc-3-methoxy-piperidin-4-ylamine 1821819-82-2 - Boc-protected amine
- Methoxy group at C3
(3S,4S)
4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol N/A - Aromatic hydroxyl group
- Piperidinol backbone
(3S,4S)

Table 1 : Structural and stereochemical comparison of analogues.

Stereochemical Influence on Properties

  • (2S,4S)- vs. (2S,4R)-Diastereomers: The diastereomeric pair (2S,4S) and (2S,4R) differ in the spatial arrangement of the hydroxyl group at C3. For example, in piperidine-based pharmaceuticals, such stereochemical variations often lead to divergent pharmacokinetic profiles .
  • Comparison with (3S,4S)-1-Boc-3-methoxy-piperidin-4-ylamine :
    The Boc-protected amine and methoxy group in this compound introduce distinct steric and electronic effects. The Boc group enhances stability during synthetic steps (e.g., peptide coupling), while the methoxy substituent increases lipophilicity compared to the methyl groups in (2S,4S)-1,2-Dimethyl-piperidin-4-ol. These differences make the Boc-methoxy derivative more suited for intermediate roles in multi-step syntheses .

  • Aromatic vs. Aliphatic Hydroxyl Groups: 4-(4-Hydroxy-phenyl)-(3S,4S)-3-piperidinol features an aromatic hydroxyl group, which may confer enhanced π-π stacking interactions in biological systems. This contrasts with the aliphatic hydroxyl group in (2S,4S)-1,2-Dimethyl-piperidin-4-ol, which primarily engages in hydrogen bonding. Such structural divergence could influence bioavailability and metabolic pathways .

Analytical Characterization

Single-crystal X-ray diffraction (SC-XRD) and NMR spectroscopy are pivotal for confirming stereochemistry in piperidine derivatives. For instance, highlights SC-XRD and NMR data for compounds like (S,2S,3R)-7a, demonstrating how analogous techniques validate spatial arrangements in chiral centers . While direct data for (2S,4S)-1,2-Dimethyl-piperidin-4-ol are unavailable in the provided evidence, these methods remain industry standards for structural elucidation.

Biological Activity

(2S,4S)-1,2-Dimethyl-piperidin-4-ol is a chiral piperidine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research landscape.

(2S,4S)-1,2-Dimethyl-piperidin-4-ol is characterized by its specific stereochemistry, which significantly influences its biological activity. The compound features a hydroxyl group at the 4-position and two methyl groups at the 1 and 2 positions of the piperidine ring. This configuration is crucial for its interaction with various biological targets.

The mechanism of action for (2S,4S)-1,2-Dimethyl-piperidin-4-ol involves its interaction with specific enzymes and receptors. Research indicates that it may function as an enzyme inhibitor or receptor modulator , affecting various biochemical pathways. The compound's stereochemistry enhances its binding affinity to target proteins, which is pivotal for its pharmacological effects .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of piperidine derivatives, including (2S,4S)-1,2-Dimethyl-piperidin-4-ol. For instance:

  • Cytotoxicity : A study demonstrated that related piperidone compounds exhibited significant cytotoxic effects on various cancer cell lines such as breast and pancreatic cancer cells. The mechanism involved the induction of apoptosis through reactive oxygen species (ROS) accumulation and activation of caspases .
CompoundCell Line TestedCC50 (µM)Mechanism
2608Breast CancerLowApoptosis via ROS
2610Pancreatic CancerLowApoptosis via ROS

These findings suggest that (2S,4S)-1,2-Dimethyl-piperidin-4-ol may share similar mechanisms due to structural similarities with these active compounds.

Antibacterial Activity

Piperidine derivatives are also noted for their antibacterial properties. Certain compounds within this class have shown efficacy against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MIC) for these compounds were reported in low micromolar ranges .

Compound TypeMIC (µM)Activity Against
Piperidine Derivatives<10Gram-positive Bacteria
Piperidine Derivatives<20Gram-negative Bacteria

Case Studies and Research Findings

Several studies have investigated the biological activity of piperidine derivatives in various contexts:

  • Apoptosis Induction : Research on novel piperidones indicated that they induced apoptosis in cancer cell lines through mitochondrial depolarization and caspase activation . This suggests that (2S,4S)-1,2-Dimethyl-piperidin-4-ol could potentially act similarly.
  • Antibacterial Screening : A series of synthesized 2-piperidinyl-benzimidazoles demonstrated significant antibacterial activity with low MIC values against clinical strains . This reinforces the potential of piperidine-based compounds in antimicrobial therapy.
  • Pharmacological Applications : The compound has been explored as a pharmacophore in medicinal chemistry, indicating its role in drug design and development. Its ability to interact with various molecular targets makes it a valuable candidate for further therapeutic exploration.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for achieving stereochemical purity in (2S,4S)-1,2-Dimethyl-piperidin-4-ol?

  • Methodological Answer : Stereoselective synthesis of piperidine derivatives often employs chiral auxiliaries, asymmetric catalysis (e.g., organocatalysis or transition-metal catalysts), or enzymatic resolution. For (2S,4S)-configured compounds, asymmetric hydrogenation of ketones or reductive amination of chiral precursors (e.g., using L-proline derivatives) can control stereochemistry. Characterization via chiral HPLC and NMR (e.g., NOESY for spatial configuration) is critical to confirm stereopurity .

Q. How can structural elucidation of (2S,4S)-1,2-Dimethyl-piperidin-4-ol be performed to resolve ambiguities in diastereomer identification?

  • Methodological Answer : X-ray crystallography is the gold standard for absolute stereochemical confirmation. For routine analysis, combine 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR with 2D techniques (COSY, HSQC, HMBC) to resolve coupling patterns and assign stereochemistry. Computational methods (DFT-based NMR prediction) can supplement experimental data .

Q. What theoretical frameworks guide the study of (2S,4S)-1,2-Dimethyl-piperidin-4-ol’s physicochemical properties?

  • Methodological Answer : Density Functional Theory (DFT) and molecular dynamics simulations can predict solubility, pKa, and conformational stability. Experimental validation via pH-dependent solubility assays and differential scanning calorimetry (DSC) ensures alignment between theoretical and empirical data .

Advanced Research Questions

Q. How do stereochemical variations in (2S,4S)-1,2-Dimethyl-piperidin-4-ol influence its pharmacological target binding?

  • Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of stereoisomers with target receptors. Validate predictions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding kinetics. For in vitro validation, use cell-based assays (e.g., cAMP modulation in GPCR studies) .

Q. What experimental strategies resolve contradictions in reported synthetic yields of (2S,4S)-1,2-Dimethyl-piperidin-4-ol?

  • Methodological Answer : Systematic optimization via Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading). Reproduce conflicting protocols under controlled conditions (e.g., inert atmosphere, anhydrous solvents) to isolate confounding factors. Cross-validate purity metrics (HPLC, GC-MS) to rule out analytical discrepancies .

Q. How can in silico models improve the design of (2S,4S)-1,2-Dimethyl-piperidin-4-ol derivatives for enhanced metabolic stability?

  • Methodological Answer : Use QSAR models trained on ADME (Absorption, Distribution, Metabolism, Excretion) datasets to predict metabolic hotspots (e.g., CYP450 oxidation sites). Synthesize derivatives with targeted modifications (e.g., fluorination at labile positions) and validate stability in liver microsome assays .

Q. What methodologies address batch-to-batch variability in the enantiomeric excess (EE) of (2S,4S)-1,2-Dimethyl-piperidin-4-ol?

  • Methodological Answer : Implement process analytical technology (PAT) for real-time monitoring of reaction progress (e.g., in situ FTIR or Raman spectroscopy). Statistical process control (SPC) charts can identify deviations in EE during scale-up. Recrystallization or chromatographic purification (e.g., simulated moving bed) ensures consistency .

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